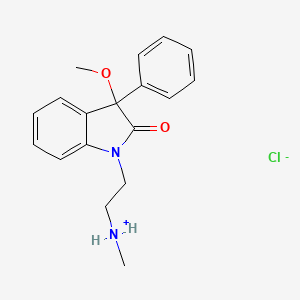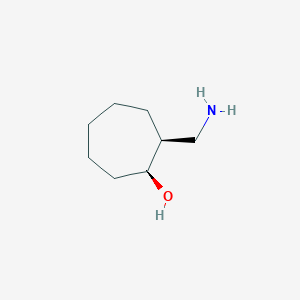
Psoralen-c 2 cep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psoralen-c 2 cep is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds are known for their ability to penetrate cellular membranes and interact with deoxyribonucleic acid (DNA) when activated by specific frequencies of electromagnetic radiation, such as ultraviolet light . This compound has been studied for its potential therapeutic applications, particularly in the treatment of skin conditions and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of psoralen-c 2 cep typically involves the extraction of psoralen from natural sources such as the seeds of Psoralea corylifolia or certain fruits like figs and citrus fruits . The extracted psoralen is then subjected to various chemical reactions to produce this compound. Common synthetic routes include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw materials are processed using advanced extraction techniques such as supercritical fluid extraction or solvent extraction. The extracted psoralen is then purified through crystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Psoralen-c 2 cep undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have varying chemical and biological properties, making them useful for different applications .
科学的研究の応用
Psoralen-c 2 cep has a wide range of scientific research applications, including:
Chemistry: Used as a photoreactive agent in various chemical reactions and studies.
Biology: Studied for its ability to interact with DNA and its potential use in genetic research.
Industry: Utilized in the development of phototherapy treatments and other industrial applications.
作用機序
The mechanism of action of psoralen-c 2 cep involves its ability to penetrate cellular membranes and insert itself between the pyrimidines of DNA. When exposed to ultraviolet light, this compound becomes photoreactive and forms mono- and di-adducts with DNA, leading to cell apoptosis. This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated this compound can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
類似化合物との比較
Psoralen-c 2 cep is unique compared to other similar compounds due to its specific photoreactive properties and its ability to form stable adducts with DNA. Similar compounds include:
Coumarin: A compound with a similar chemical structure but lacking the photoreactive properties of this compound.
Furocoumarins: A group of compounds that share the fused furan ring structure with this compound but have different biological activities.
特性
分子式 |
C26H35N2O6P |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChIキー |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)



![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)





![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
